An In-depth Technical Guide to 2-Chloropyridine-3-boronic acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Chloropyridine-3-boronic acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloropyridine-3-boronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, structural information, and common experimental protocols, with a focus on its application in cross-coupling reactions vital to the pharmaceutical and materials science industries.
Core Chemical Properties and Structure
2-Chloropyridine-3-boronic acid is a white to light yellow crystalline powder.[1] It is an essential reagent in synthetic chemistry, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[2]
Quantitative Data Summary
The key physicochemical properties of 2-Chloropyridine-3-boronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 381248-04-0 | [3] |
| Molecular Formula | C₅H₅BClNO₂ | [1][3] |
| Molecular Weight | 157.36 g/mol | [1] |
| Appearance | White to light yellow/cream powder/crystal | [1][3] |
| Melting Point | 121-134 °C | |
| Purity | >95% (by HPLC and Titration) | [3][4][5] |
| Storage Temperature | 2-8°C |
Chemical Structure
The structural identifiers for 2-Chloropyridine-3-boronic acid provide unambiguous representation for chemical databases and software.
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IUPAC Name : (2-chloropyridin-3-yl)boronic acid[3]
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SMILES String : OB(O)c1cccnc1Cl[3]
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InChI Key : VRDAOVQZVXYRNH-UHFFFAOYSA-N[3]
Experimental Protocols
Safe Handling and Storage
2-Chloropyridine-3-boronic acid is classified as a hazardous substance and requires careful handling.[4][5]
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Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles conforming to EN166, and a dust mask (type N95 or equivalent).[4]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood.[4][6] Avoid breathing dust and prevent contact with skin and eyes.[4][6] Wash hands thoroughly after handling.[4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Recommended storage temperature is between 2-8°C.
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Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[4]
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First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
Skin Contact : Wash off immediately with plenty of soap and water.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
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Synthesis Protocol via Halogen-Metal Exchange
The synthesis of pyridinylboronic acids is commonly achieved through a halogen-metal exchange of the corresponding pyridinyl halide, followed by borylation with a trialkyl borate. The following is a representative procedure adapted from the synthesis of a similar pyridylboronic acid.[8][9]
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Reaction Setup : In a three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting material (e.g., 2,3-dichloropyridine) and a trialkyl borate (e.g., triisopropyl borate) in an anhydrous solvent mixture like THF/toluene.[8][9]
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Lithiation : Cool the mixture to a low temperature (typically -40°C to -78°C) using a dry ice/acetone bath.[8]
-
Slowly add an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise to the solution while maintaining the low temperature. The lithium-halogen exchange is generally much faster than the reaction between n-BuLi and the borate ester.[8]
-
Borylation : Stir the reaction mixture at low temperature for an additional 30-60 minutes. The generated 3-lithiopyridine intermediate reacts rapidly with the borate ester in the mixture.[8]
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Quenching and Work-up : Allow the reaction to warm to room temperature. Quench the reaction by slowly adding an acidic solution (e.g., concentrated HCl).[9]
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Extraction : Pour the mixture into ice water and adjust the pH to ~8 using a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[9]
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired boronic acid.[9]
Application in Suzuki-Miyaura Cross-Coupling
2-Chloropyridine-3-boronic acid is an important reactant for Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing C-C bonds between aryl or vinyl halides and an organoboron compound.[2]
General Protocol:
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Reagent Preparation : To a Schlenk flask, add the aryl halide (1.0 equiv), 2-Chloropyridine-3-boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 0.5-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).[10][11]
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.[12]
-
Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[12]
-
Reaction : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) for 8-24 hours.[10][12]
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up : After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to isolate the final biaryl product.[12]
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows associated with 2-Chloropyridine-3-boronic acid.
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
References
- 1. 2-Chloropyridine-3-boronic Acid (contains varying amounts … [cymitquimica.com]
- 2. 2-Chloropyridine-3-boronic acid [myskinrecipes.com]
- 3. 2-Chloropyridine-3-boronic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
